molecular formula C5H9F2NO B12853039 4-(Difluoromethyl)morpholine

4-(Difluoromethyl)morpholine

Cat. No.: B12853039
M. Wt: 137.13 g/mol
InChI Key: GXYSGXQCYCTENJ-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)morpholine is an organic compound with the molecular formula C₅H₉F₂NO. It is a morpholine derivative where the hydrogen atom at the 4-position is replaced by a difluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)morpholine typically involves the introduction of a difluoromethyl group to morpholine. One common method is the reaction of morpholine with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents like difluoromethyl bromide or difluoromethyl sulfone in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution can produce a variety of functionalized morpholine derivatives .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)morpholine and its derivatives often involves interactions with specific molecular targets. For instance, in medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. Molecular docking studies have shown that derivatives of this compound can bind to active sites of proteins, influencing their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(Difluoromethyl)morpholine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules .

Properties

Molecular Formula

C5H9F2NO

Molecular Weight

137.13 g/mol

IUPAC Name

4-(difluoromethyl)morpholine

InChI

InChI=1S/C5H9F2NO/c6-5(7)8-1-3-9-4-2-8/h5H,1-4H2

InChI Key

GXYSGXQCYCTENJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(F)F

Origin of Product

United States

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